This compound belongs to the class of fluorinated organic compounds, specifically those containing bicyclic structures. Its structural features make it relevant in various fields, including medicinal chemistry, where it is explored for its biological activity and as a scaffold for drug development.
The synthesis of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be accomplished through several methods, primarily focusing on introducing the fluorophenyl group and the amine functionality into the bicyclo[1.1.1]pentane framework.
The molecular structure of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be described as follows:
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogen acids | Varies depending on substituent |
The mechanism of action for 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets within biological systems:
Studies indicate that modifications in the bicyclic structure can lead to variations in biological activity, making it a valuable scaffold for drug design .
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine exhibits several notable physical and chemical properties:
The unique properties of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine lend it to various scientific applications:
The compound also finds potential applications in specialty chemicals production, contributing to advancements in materials science and industrial processes.
Traditional aniline-based scaffolds, while pharmacologically versatile, present significant metabolic challenges that limit their drug development potential. The para-fluorophenyl motif—exemplified in numerous drug candidates—suffers from susceptibility to cytochrome P450-mediated oxidation, leading to reactive quinone-imine intermediates capable of causing hepatotoxicity and covalent off-target binding. Furthermore, the planar aromatic system contributes to poor aqueous solubility, complicating formulation development and reducing oral bioavailability. The high aromatic ring count in modern drug candidates exacerbates these issues, often resulting in suboptimal physicochemical profiles that hinder progression through clinical pipelines. These limitations have driven medicinal chemists toward innovative three-dimensional replacements that retain target engagement advantages while improving metabolic stability [7] [8].
The "escape from flatland" paradigm has revolutionized medicinal chemistry, with sp3-rich frameworks offering solutions to the limitations of planar aromatics. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable structural motif due to its unique combination of high bond saturation, three-dimensional topology, and synthetic versatility. Studies demonstrate that BCP incorporation reduces molecular planarity while maintaining beneficial vector geometry for target interaction. Critically, these scaffolds exhibit enhanced metabolic stability compared to phenyl rings due to the absence of oxidizable π-bonds and reduced electron density at adjacent carbon atoms. The fluorine-substituted variants further extend these advantages by modulating electronic properties without reintroducing metabolic liabilities, positioning them as privileged structures in lead optimization campaigns [7] [8].
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine (C₁₁H₁₂FN, MW 177.22 g/mol) represents a strategic hybrid architecture merging classical and contemporary medicinal chemistry elements [1] [2] [3]. Its structural significance stems from three key features:
Table 1: Physicochemical Comparison with Aniline Bioisostere
Parameter | 4-Fluoroaniline | 3-(4-Fluorophenyl)BCP-1-amine |
---|---|---|
Molecular Formula | C₆H₆FN | C₁₁H₁₂FN |
Molecular Weight | 111.11 g/mol | 177.22 g/mol |
Calculated log P | 1.12 | 1.95 (estimated) |
sp3 Carbon Fraction | 0% | 63.6% |
H-Bond Donors | 1 | 1 |
H-Bond Acceptors | 1 | 1 |
Polar Surface Area | 26 Ų | 26 Ų |
Table 2: Structural Metrics of BCP Core
Structural Feature | Measurement |
---|---|
BCP Cage Height | 1.87 Å |
C1-C3 Bridge Distance | 1.87 Å |
N-C1 Bond Length | 1.45 Å |
C-F Bond Length (phenyl) | 1.35 Å |
N-C1-C2 Bond Angle | 109° |
The scaffold’s balanced lipophilicity (predicted log P ~1.95) and modest polar surface area (26 Ų) contribute to favorable membrane permeability while retaining water solubility sufficient for biological testing. This profile was validated in a landmark γ-secretase inhibitor study where BCP replacement of p-fluorophenyl improved Cmax by 4-fold and AUC by 400% relative to the aniline-containing parent compound, directly attributable to enhanced solubility and permeability [7].
The journey to pharmacologically viable BCP amines began with [1.1.1]propellane chemistry developed in the 1980s. The seminal strain-release functionalization strategy exploited the propellane’s central bond (bond length 2.1 Å, strain energy ~70 kcal/mol) as a reactive handle for radical additions. Early syntheses faced formidable challenges in controlling regioselectivity and functional group compatibility, particularly with polar amine groups [6] [8].
A breakthrough came with the development of protected BCP-amine synthons (2008-2012) that enabled incorporation into complex molecules. The specific route to 3-(4-fluorophenyl)BCP-1-amine evolved through iterative improvements:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: